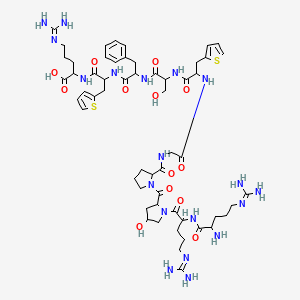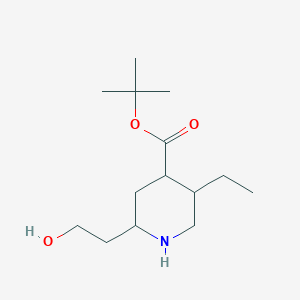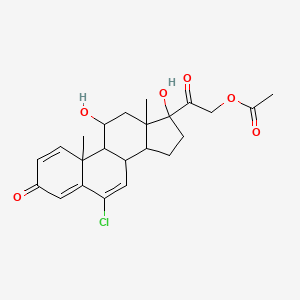
H-DL-Arg-DL-Arg-DL-xiHyp-DL-Pro-Gly-DL-2Thi-DL-Ser-DL-Phe-DL-2Thi-DL-Arg-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-DL-Arg-DL-Arg-DL-xiHyp-DL-Pro-Gly-DL-2Thi-DL-Ser-DL-Phe-DL-2Thi-DL-Arg-OH is a synthetic peptide composed of multiple amino acids. This compound is characterized by its unique sequence, which includes both standard and non-standard amino acids, such as 2-thiophene (2Thi) and xiHyp (xiHyp).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Arg-DL-Arg-DL-xiHyp-DL-Pro-Gly-DL-2Thi-DL-Ser-DL-Phe-DL-2Thi-DL-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.
Deprotection Steps: Protecting groups on the amino acids are removed using reagents like TFA.
Cleavage from Resin: The final peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). Automation and optimization of reaction conditions are crucial for high yield and purity.
Chemical Reactions Analysis
Types of Reactions
H-DL-Arg-DL-Arg-DL-xiHyp-DL-Pro-Gly-DL-2Thi-DL-Ser-DL-Phe-DL-2Thi-DL-Arg-OH: can undergo various chemical reactions, including:
Oxidation: The thiophene groups can be oxidized to sulfoxides or sulfones.
Reduction: Reduction of disulfide bonds if present.
Substitution: Nucleophilic substitution reactions at the thiophene rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Halogenating agents like NBS for bromination.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced peptide with free thiol groups.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
H-DL-Arg-DL-Arg-DL-xiHyp-DL-Pro-Gly-DL-2Thi-DL-Ser-DL-Phe-DL-2Thi-DL-Arg-OH: has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification.
Biology: Investigated for its potential role in cell signaling and protein interactions.
Medicine: Explored for therapeutic applications, including antimicrobial and anticancer activities.
Industry: Utilized in the development of peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of H-DL-Arg-DL-Arg-DL-xiHyp-DL-Pro-Gly-DL-2Thi-DL-Ser-DL-Phe-DL-2Thi-DL-Arg-OH involves its interaction with specific molecular targets. The arginine residues may facilitate binding to negatively charged cell membranes, while the thiophene groups can participate in redox reactions. The peptide may modulate signaling pathways and protein-protein interactions, leading to its biological effects.
Comparison with Similar Compounds
H-DL-Arg-DL-Arg-DL-xiHyp-DL-Pro-Gly-DL-2Thi-DL-Ser-DL-Phe-DL-2Thi-DL-Arg-OH: can be compared with other synthetic peptides with similar sequences:
H-DL-Arg-DL-Arg-DL-Hyp-DL-Pro-Gly-DL-Ser-DL-Phe-DL-Arg-OH: Lacks thiophene groups, resulting in different chemical reactivity.
H-DL-Arg-DL-Arg-DL-xiHyp-DL-Pro-Gly-DL-Ser-DL-Phe-DL-Arg-OH: Lacks thiophene groups, affecting its redox properties.
H-DL-Arg-DL-Arg-DL-xiHyp-DL-Pro-Gly-DL-2Thi-DL-Ser-DL-Phe-DL-Arg-OH: Contains only one thiophene group, altering its chemical behavior.
The unique combination of amino acids and functional groups in This compound
Properties
IUPAC Name |
2-[[2-[[2-[[2-[[2-[[2-[[1-[1-[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-4-hydroxypyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-thiophen-2-ylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H83N19O13S2/c57-35(14-4-18-64-54(58)59)45(79)69-36(15-5-19-65-55(60)61)51(85)75-29-32(77)25-43(75)52(86)74-21-7-17-42(74)50(84)67-28-44(78)68-39(26-33-12-8-22-89-33)47(81)73-41(30-76)49(83)71-38(24-31-10-2-1-3-11-31)46(80)72-40(27-34-13-9-23-90-34)48(82)70-37(53(87)88)16-6-20-66-56(62)63/h1-3,8-13,22-23,32,35-43,76-77H,4-7,14-21,24-30,57H2,(H,67,84)(H,68,78)(H,69,79)(H,70,82)(H,71,83)(H,72,80)(H,73,81)(H,87,88)(H4,58,59,64)(H4,60,61,65)(H4,62,63,66) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGMPJSHNJQEJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CC(CN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O)C(=O)NCC(=O)NC(CC3=CC=CS3)C(=O)NC(CO)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CC=CS5)C(=O)NC(CCCN=C(N)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H83N19O13S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1294.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(3,4-Dimethoxyphenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12106188.png)








